Mrgx2 antagonist-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

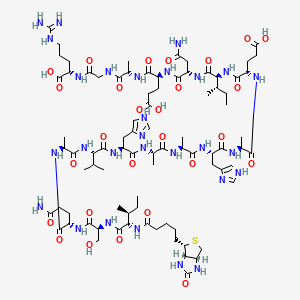

Mrgx2 antagonist-2 is a compound that targets the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is expressed in mast cells. This receptor is involved in various allergic and inflammatory responses. This compound has shown potential in treating conditions such as chronic spontaneous urticaria, mastocytosis, cold urticaria, atopic dermatitis, rosacea, Crohn’s disease, ulcerative colitis, irritable bowel syndrome, rheumatoid arthritis, fibromyalgia, nasal polyps, neuropathic pain, inflammatory pain, chronic itch, drug-induced anaphylactoid reactions, metabolic syndrome, oesophagus reflux, asthma, cough, and migraine .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Mrgx2 antagonist-2 involves several synthetic routes and reaction conditions. One method includes the use of cell membrane chromatography (CMC) based on Mrgx2, which provides a convenient and effective tool for anti-pseudo-allergic compound screening and discovery .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of advanced chromatographic techniques and mass spectrometry for screening and identification suggests that large-scale production would involve similar methodologies, with optimization for yield and purity.

化学反応の分析

Types of Reactions: Mrgx2 antagonist-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity.

Common Reagents and Conditions: Common reagents used in these reactions include basic secretagogues, neurokinin peptides, host defense antimicrobial peptides, and small molecule compounds such as neuromuscular blocking agents . The conditions for these reactions typically involve controlled environments to ensure the stability and activity of the compound.

Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced binding affinity and selectivity for the MRGPRX2 receptor. These derivatives are crucial for further research and development in therapeutic applications.

科学的研究の応用

Mrgx2 antagonist-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between small molecules and G protein-coupled receptors. In biology, it helps in understanding the role of MRGPRX2 in mast cell activation and degranulation . In medicine, this compound is being explored for its potential to treat various allergic and inflammatory conditions . In industry, it is used in the development of new therapeutic agents and screening methods for anti-pseudo-allergic compounds .

作用機序

The mechanism of action of Mrgx2 antagonist-2 involves blocking the activation of MRGPRX2 by various neuropeptides and other agonists . This inhibition prevents mast cell degranulation and the release of inflammatory mediators. The downstream signaling pathways of MRGPRX2 include the activation of the phospholipase C pathway (PLC-PKC-IP3R), resulting in intracellular calcium influx and mast cell degranulation . By inhibiting these pathways, this compound effectively reduces allergic and inflammatory responses.

類似化合物との比較

Mrgx2 antagonist-2 is unique in its high selectivity and potency for the MRGPRX2 receptor. Similar compounds include other MRGPRX2 antagonists such as QWF (glutaminyl-D-tryptophylphenylalanine), which also inhibit mast cell activation by basic secretagogues . Other related compounds include rosmarinic acid, liquiritin from licorice extract, osthole, and sinomenine, which interact with MRGPRX2 and have shown diverse effects such as antioxidant, analgesic, anti-inflammatory, or neuroprotective properties .

Conclusion

This compound is a promising compound with significant potential in treating various allergic and inflammatory conditions. Its unique mechanism of action and high selectivity for the MRGPRX2 receptor make it a valuable tool in scientific research and therapeutic development. Further studies and industrial production methods will enhance its application and efficacy in medicine and industry.

特性

分子式 |

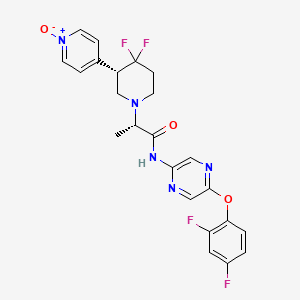

C23H21F4N5O3 |

|---|---|

分子量 |

491.4 g/mol |

IUPAC名 |

(2S)-2-[(3S)-4,4-difluoro-3-(1-oxidopyridin-1-ium-4-yl)piperidin-1-yl]-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide |

InChI |

InChI=1S/C23H21F4N5O3/c1-14(31-9-6-23(26,27)17(13-31)15-4-7-32(34)8-5-15)22(33)30-20-11-29-21(12-28-20)35-19-3-2-16(24)10-18(19)25/h2-5,7-8,10-12,14,17H,6,9,13H2,1H3,(H,28,30,33)/t14-,17+/m0/s1 |

InChIキー |

UOCITXUZOXOHLH-WMLDXEAASA-N |

異性体SMILES |

C[C@@H](C(=O)NC1=CN=C(C=N1)OC2=C(C=C(C=C2)F)F)N3CCC([C@H](C3)C4=CC=[N+](C=C4)[O-])(F)F |

正規SMILES |

CC(C(=O)NC1=CN=C(C=N1)OC2=C(C=C(C=C2)F)F)N3CCC(C(C3)C4=CC=[N+](C=C4)[O-])(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

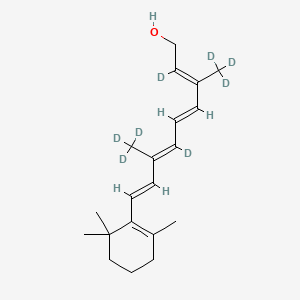

![tert-butyl N-(trideuteriomethyl)-N-[2-(trideuteriomethylamino)ethyl]carbamate](/img/structure/B12397595.png)

![(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B12397607.png)

![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)

![[3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)